molecular formula C20H17Cl2N3OS B3011357 2,4-dichloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681269-36-3

2,4-dichloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B3011357
CAS No.: 681269-36-3
M. Wt: 418.34
InChI Key: PUIGWHIRXPCOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a unique structure that includes a thieno[3,4-c]pyrazole ring system, which is known for its diverse biological activities. The presence of dichloro and dimethylphenyl groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, which can be synthesized through a cyclization reaction involving appropriate precursors. The dichloro and dimethylphenyl groups are then introduced through subsequent substitution reactions. The final step involves the formation of the benzamide moiety, which is achieved by reacting the intermediate with 2,4-dichlorobenzoyl chloride under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the dichloro and dimethylphenyl sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like sodium methoxide for methoxylation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzamides, depending on the specific reagents and conditions used .

Scientific Research Applications

2,4-dichloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: Known for its unique thieno[3,4-c]pyrazole core.

    This compound: Features similar dichloro and dimethylphenyl groups but with variations in the core structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the thieno[3,4-c]pyrazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2,4-dichloro-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3OS/c1-11-3-5-14(7-12(11)2)25-19(16-9-27-10-18(16)24-25)23-20(26)15-6-4-13(21)8-17(15)22/h3-8H,9-10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIGWHIRXPCOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.